molecular formula C8H9N3 B3219687 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine CAS No. 1190319-85-7

4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine

Cat. No.: B3219687
CAS No.: 1190319-85-7
M. Wt: 147.18 g/mol
InChI Key: NSUCHJZBETZZKU-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a methyl group at the 4-position and an amine group at the 3-position of the pyrrolo[2,3-c]pyridine core makes this compound unique. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-methylpyridine, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of catalysts and controlled reaction conditions is crucial to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1H-pyrrolo[2,3-c]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-10-4-7-8(5)6(9)3-11-7/h2-4,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUCHJZBETZZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
Reactant of Route 2
4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
Reactant of Route 3
4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
Reactant of Route 4
4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
Reactant of Route 5
4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine
Reactant of Route 6
4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine

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